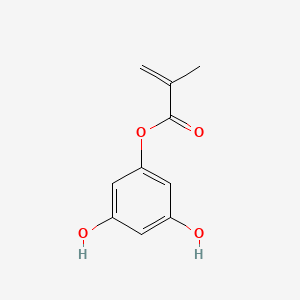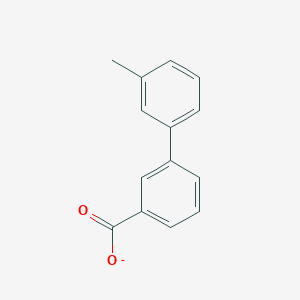
3-(3-Methylphenyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylphenyl)benzoate: is an organic compound with the molecular formula C14H12O2 . It is an ester derived from benzoic acid and 3-methylphenol (m-cresol). Esters like this compound are known for their pleasant aromas and are often used in fragrances and flavorings. This compound is also of interest in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(3-Methylphenyl)benzoate can be synthesized through the esterification reaction between benzoic acid and 3-methylphenol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where benzoic acid and 3-methylphenol are reacted in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methylphenyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield benzoic acid and 3-methylphenol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), etc.
Major Products:
Hydrolysis: Benzoic acid and 3-methylphenol.
Reduction: Benzyl alcohol and 3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-(3-Methylphenyl)benzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the synthesis of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)benzoate primarily involves its hydrolysis to benzoic acid and 3-methylphenol. The ester bond is cleaved by the action of esterases or under acidic or basic conditions. The resulting benzoic acid and 3-methylphenol can then participate in various biochemical pathways. The aromatic rings in the compound may also interact with specific molecular targets, influencing their activity.
Comparison with Similar Compounds
Methyl benzoate: An ester of benzoic acid and methanol, known for its pleasant aroma and used in fragrances.
Ethyl benzoate: An ester of benzoic acid and ethanol, also used in fragrances and flavorings.
Phenyl benzoate: An ester of benzoic acid and phenol, used in organic synthesis and as a plasticizer.
Uniqueness: 3-(3-Methylphenyl)benzoate is unique due to the presence of the 3-methyl group on the phenyl ring, which can influence its reactivity and interactions compared to other benzoate esters. This structural feature may also affect its physical properties, such as boiling point and solubility, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H11O2- |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
3-(3-methylphenyl)benzoate |
InChI |
InChI=1S/C14H12O2/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)14(15)16/h2-9H,1H3,(H,15,16)/p-1 |
InChI Key |
BJVLFJADOVATRU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


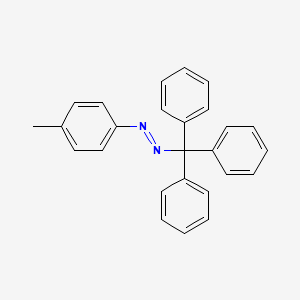
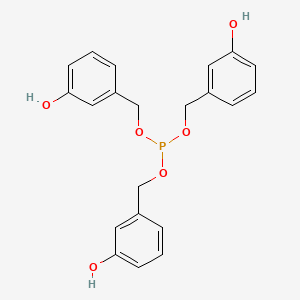
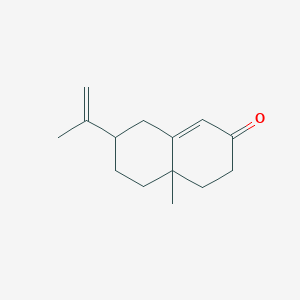
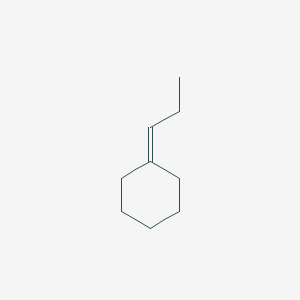
![2-(2-pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14749190.png)
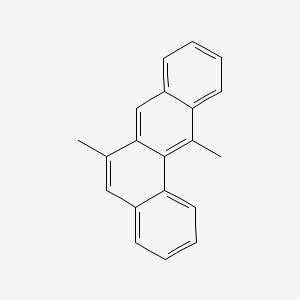

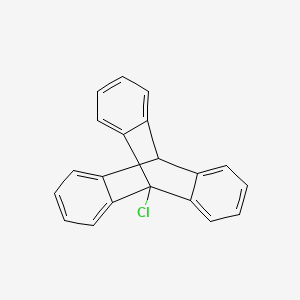
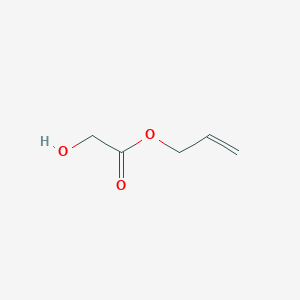
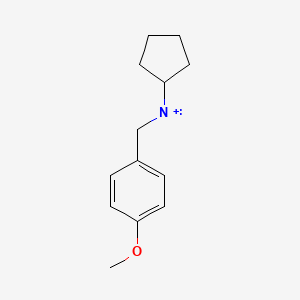
![(1S,5R,6S)-methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14749227.png)

